
N-Octyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octyl-L-valine: is a derivative of the essential amino acid L-valine, where an octyl group is attached to the nitrogen atom of the amino acid. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications. L-valine itself is one of the branched-chain amino acids, crucial for protein synthesis and metabolic functions in living organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Octyl-L-valine typically involves the reaction of L-valine with an octyl halide (such as octyl bromide) in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amino group of L-valine attacks the carbon atom of the octyl halide, resulting in the formation of this compound. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-Octyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its functional groups.
Substitution: The octyl group or other functional groups in the molecule can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Octyl-L-valine is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its unique structure allows for the exploration of new chemical pathways and reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It may be used in experiments to understand the role of modified amino acids in protein function and structure.
Medicine: this compound has potential applications in drug development, particularly in designing novel therapeutic agents. Its ability to interact with biological molecules makes it a candidate for further investigation in pharmacology.
Industry: In industrial applications, this compound can be used as an additive in formulations, enhancing the properties of products such as cosmetics, pharmaceuticals, and food supplements.
Wirkmechanismus
The mechanism of action of N-Octyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or receptor binding, influencing metabolic processes and cellular functions. The octyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic regions of proteins.
Vergleich Mit ähnlichen Verbindungen
- N-Octyl-L-leucine
- N-Octyl-L-isoleucine
- N-Octyl-L-alanine
Comparison: N-Octyl-L-valine is unique due to its specific structure and the presence of the branched-chain amino acid L-valine. Compared to other N-octyl derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications. Its branched-chain structure can influence its interaction with enzymes and receptors, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
62765-49-5 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-(octylamino)butanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(11(2)3)13(15)16/h11-12,14H,4-10H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
MBYOKYMFPGWTRH-LBPRGKRZSA-N |
Isomerische SMILES |
CCCCCCCCN[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCNC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


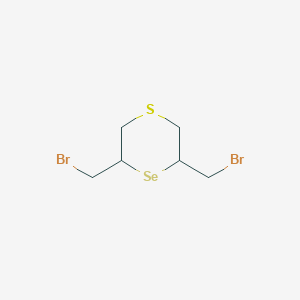
![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)
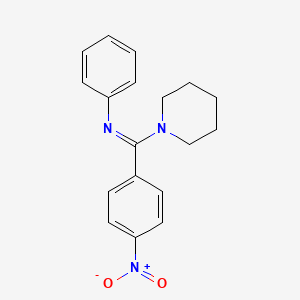
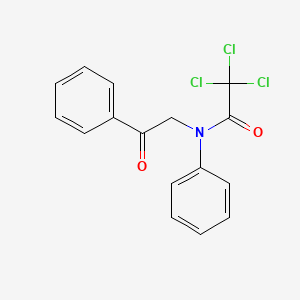
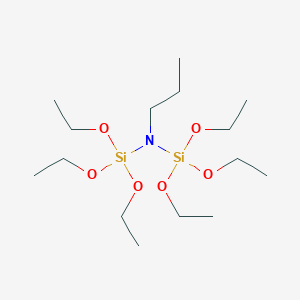
![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)
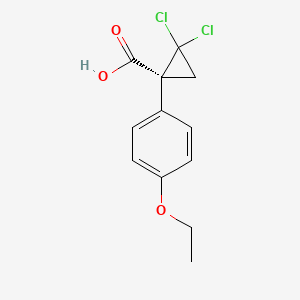


![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)


![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)
